molecular formula C6H8N2O4 B064398 3-Oxazolidineacetamide, N-formyl-2-oxo- CAS No. 172514-90-8

3-Oxazolidineacetamide, N-formyl-2-oxo-

Cat. No.: B064398
CAS No.: 172514-90-8
M. Wt: 172.14 g/mol
InChI Key: YNVYVKNDHMSVRW-UHFFFAOYSA-N
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Description

3-Oxazolidineacetamide, N-formyl-2-oxo- is a heterocyclic compound featuring a 2-oxo-oxazolidine core substituted with a formyl group at the N-position and an acetamide moiety. Its structure is characterized by a five-membered oxazolidine ring, which imparts rigidity and influences its reactivity and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and antifungal agents, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Key structural attributes:

  • Oxazolidine ring: A saturated five-membered ring containing one oxygen and one nitrogen atom.
  • N-formyl group: Enhances metabolic stability and modulates electronic properties.

Properties

CAS No.

172514-90-8

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

N-formyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C6H8N2O4/c9-4-7-5(10)3-8-1-2-12-6(8)11/h4H,1-3H2,(H,7,9,10)

InChI Key

YNVYVKNDHMSVRW-UHFFFAOYSA-N

SMILES

C1COC(=O)N1CC(=O)NC=O

Canonical SMILES

C1COC(=O)N1CC(=O)NC=O

Other CAS No.

172514-90-8

Synonyms

3-Oxazolidineacetamide, N-formyl-2-oxo-

Origin of Product

United States

Comparison with Similar Compounds

Thiazolidinone Derivatives (e.g., N-(2-Aryl-4-oxo-thiazolidin-3-yl)-acetamides)

Structural Differences :

  • Core ring: Thiazolidinone (contains sulfur instead of oxygen in the heterocycle).
  • Substituents : Aryl groups at the 2-position and additional chromenyloxy-acetamide moieties.
    Functional Implications :
  • Thiazolidinones exhibit broader antimicrobial activity due to sulfur’s electronegativity and larger atomic radius, which enhance interactions with bacterial enzymes .
  • Synthesis : Requires mercaptoacetic acid and ZnCl₂ in DMF, contrasting with the milder conditions (e.g., Na₂CO₃/acetyl chloride) used for oxazolidine derivatives .

Data Comparison :

Property 3-Oxazolidineacetamide, N-formyl-2-oxo- Thiazolidinone Derivatives
Heteroatoms in ring O, N S, N
Typical yield 58–75% (recrystallized from DMF) 60–80%
Biological activity Intermediate for antifungals Direct antimicrobial action

Morpholinone Derivatives (e.g., 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)

Structural Differences :

  • Core ring: Morpholinone (six-membered ring with two oxygen atoms).
  • Substituents : Methylsulfonyl and acetyl groups enhance electron-withdrawing effects.
    Functional Implications :
  • Morpholinones exhibit higher metabolic stability due to the larger ring size and substituent bulkiness.
  • Synthesis : Involves multi-step alkylation and acylation, differing from the one-pot cyclization of oxazolidine derivatives .

Spectroscopic Comparison :

  • ¹H NMR: Oxazolidine derivatives show distinct signals for the formyl proton (δ 8.1–8.3 ppm) and oxazolidine methyl groups (δ 1.2–1.5 ppm), while morpholinones display split peaks for sulfonyl/acetyl substituents (δ 2.1–2.9 ppm) .

Hydrazinyl-oxo-acetamide Complexes (e.g., 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide)

Structural Differences :

  • Backbone : Hydrazone linkage instead of a heterocyclic ring.
  • Metal coordination : Forms complexes with Ni(II)/Co(II), enabling DNA intercalation and antimicrobial activity.
    Functional Implications :
  • Hydrazinyl derivatives show superior DNA binding (via intercalation) and antifungal activity against C. albicans (MIC: 8–16 µg/mL) compared to oxazolidineacetamides, which primarily act as synthetic intermediates .

Oxazolidinone Agrochemicals (e.g., Oxadixyl)

Structural Differences :

  • Substituents : Methoxy and xylidide groups replace the formyl-acetamide chain.
  • Application : Oxadixyl is a commercial fungicide (EC₅₀: 0.1–1.0 ppm for Phytophthora spp.), whereas 3-Oxazolidineacetamide derivatives are precursors rather than end-use agrochemicals .

Activity Comparison :

Compound Target Organism EC₅₀/MIC
Oxadixyl Oomycetes 0.1–1.0 ppm
3-Oxazolidineacetamide Synthetic intermediate N/A (requires derivatization)

3-Oxazolidineacetamide, N-formyl-2-oxo- :

  • Typically synthesized via condensation of formylating agents (e.g., formic acid) with oxazolidine precursors in polar aprotic solvents (DMF or acetonitrile) .

Contrasting Approaches :

  • Thiazolidinones: Require ZnCl₂-catalyzed cyclization with mercaptoacetic acid .
  • Morpholinones: Use Na₂CO₃-mediated acylation and alkylation .

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